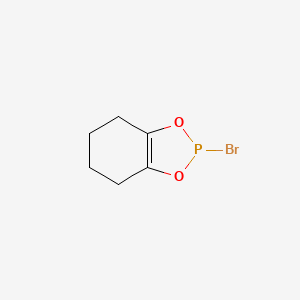
2-Bromo-4,5,6,7-tetrahydro-2H-1,3,2-benzodioxaphosphole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4,5,6,7-tetrahydro-2H-1,3,2-benzodioxaphosphole is a chemical compound with a unique structure that includes a bromine atom and a benzodioxaphosphole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,5,6,7-tetrahydro-2H-1,3,2-benzodioxaphosphole typically involves the bromination of a precursor compound. One common method involves the reaction of 4,5,6,7-tetrahydro-2H-1,3,2-benzodioxaphosphole with bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4,5,6,7-tetrahydro-2H-1,3,2-benzodioxaphosphole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzodioxaphosphole derivatives, while oxidation can produce phosphonic acid derivatives .
Applications De Recherche Scientifique
2-Bromo-4,5,6,7-tetrahydro-2H-1,3,2-benzodioxaphosphole has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including anticancer and antimicrobial activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-4,5,6,7-tetrahydro-2H-1,3,2-benzodioxaphosphole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4,5,6,7-tetrahydro-1,3-thiazolo[5,4-c]pyridine: This compound shares a similar brominated structure but with a thiazole ring instead of a benzodioxaphosphole ring.
3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one: Another brominated compound with a different ring structure, used in various chemical and pharmaceutical applications.
Uniqueness
2-Bromo-4,5,6,7-tetrahydro-2H-1,3,2-benzodioxaphosphole is unique due to its benzodioxaphosphole ring, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable in specialized synthetic applications and research.
Propriétés
Numéro CAS |
89784-11-2 |
|---|---|
Formule moléculaire |
C6H8BrO2P |
Poids moléculaire |
223.00 g/mol |
Nom IUPAC |
2-bromo-4,5,6,7-tetrahydro-1,3,2-benzodioxaphosphole |
InChI |
InChI=1S/C6H8BrO2P/c7-10-8-5-3-1-2-4-6(5)9-10/h1-4H2 |
Clé InChI |
YNDGYIRMPKMKNX-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)OP(O2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


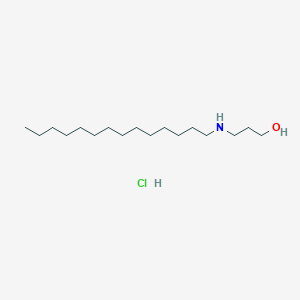
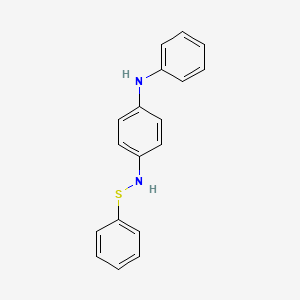
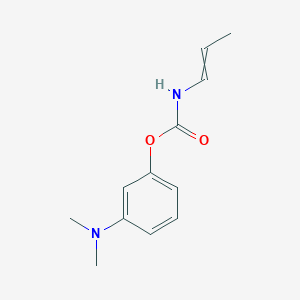




![1-[3-(Pyridin-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B14381265.png)
![(5-Nitrofuran-2-yl)[3-(2-nitrophenyl)oxiran-2-yl]methanone](/img/structure/B14381277.png)

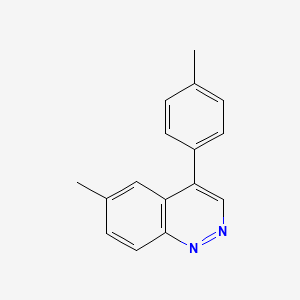
![9-Chloro-2-methyl-1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one](/img/structure/B14381299.png)
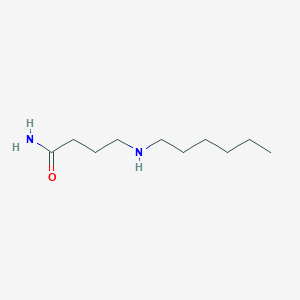
oxophosphanium](/img/structure/B14381320.png)
